

An In-depth Technical Guide to the Synthesis and Derivatives of Rhodamine 800

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Compound of Interest

Compound Name: Rhodamine 800

Cat. No.: B170763

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **Rhodamine 800** and its derivatives, tailored for researchers, scientists, and professionals in drug development. This document delves into the synthetic methodologies, key experimental protocols, and the physicochemical properties of these near-infrared (NIR) fluorescent dyes.

Introduction to Rhodamine 800

Rhodamine 800 is a near-infrared fluorescent dye that belongs to the rhodamine family of compounds.^[1] Its fluorescence emission in the NIR region of the spectrum makes it a valuable tool in various biological and biomedical applications, as it minimizes background autofluorescence from biological tissues, allowing for deeper tissue penetration and higher signal-to-noise ratios.^[2] The core structure of rhodamines is a xanthene backbone, and in the case of **Rhodamine 800**, this is extended with julolidine rings, which are responsible for its long-wavelength absorption and emission characteristics. While specific, detailed public-domain synthesis protocols for **Rhodamine 800** are not readily available, its structure suggests a synthesis pathway involving the condensation of julolidine-containing precursors.

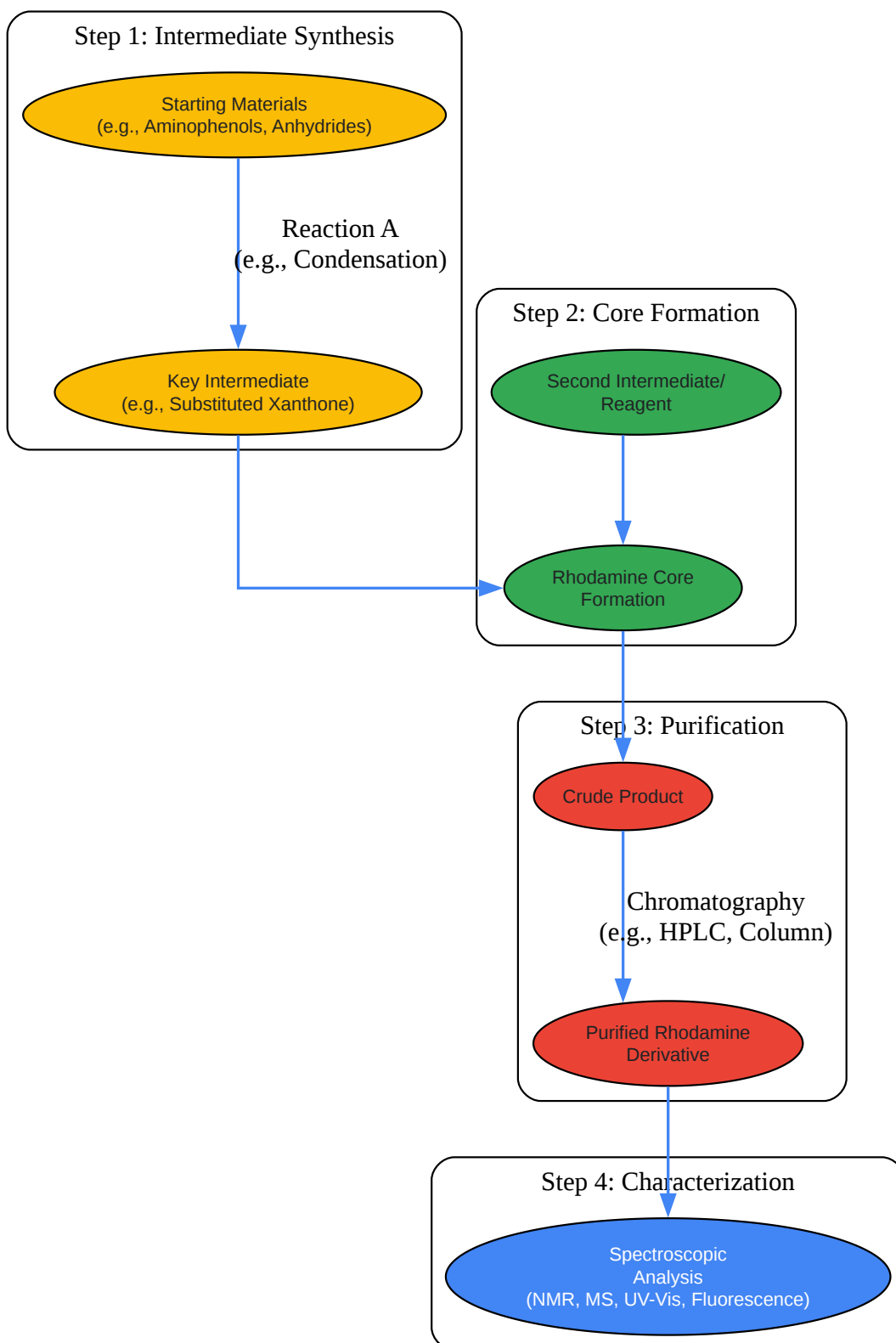
Synthesis of Rhodamine Derivatives

The synthesis of rhodamine derivatives often follows established chemical routes, which can be adapted to produce a variety of analogues with tailored properties. Common synthetic strategies include the condensation of aminophenols with anhydrides or, for asymmetric

rhodamines, the use of phthalaldehydic acids to ensure regioselectivity.^[3] Modifications to the xanthene core, such as the introduction of silicon or other heteroatoms, have led to the development of Si-rhodamines (SiR) and other derivatives with significantly red-shifted spectra.^[4]

General Experimental Workflow for Rhodamine Derivative Synthesis

The synthesis of a rhodamine derivative typically involves a multi-step process that begins with the preparation of key intermediates, followed by a condensation reaction to form the xanthene core, and concludes with purification. The following diagram illustrates a generalized workflow.



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Caption: Generalized workflow for the synthesis of a rhodamine derivative.

Detailed Experimental Protocol: Synthesis of a Near-Infrared Si-Rhodamine Derivative

This protocol is adapted from the synthesis of silicon-containing rhodamine dyes, which are close structural and spectral analogues of **Rhodamine 800**.

Materials:

- Substituted 2-bromoaniline precursor
- Dichlorodimethylsilane
- n-Butyllithium (n-BuLi)
- Anhydride or ester electrophile
- Anhydrous tetrahydrofuran (THF)
- Hexanes
- Saturated aqueous ammonium chloride (NH₄Cl)
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Dichloromethane (DCM)
- Methanol (MeOH)

Procedure:

- Synthesis of the bis(5-amino-2-bromophenyl)silane intermediate:

- To a solution of the substituted 3-bromoaniline in anhydrous THF at -78 °C under an argon atmosphere, add n-BuLi dropwise.
- Stir the reaction mixture at -78 °C for 1 hour.
- Add dichlorodimethylsilane dropwise and allow the reaction to warm to room temperature overnight.
- Quench the reaction with saturated aqueous NH₄Cl.
- Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.
- Formation of the Si-rhodamine core:
 - To a solution of the bis(5-amino-2-bromophenyl)silane intermediate in anhydrous THF at -78 °C under an argon atmosphere, add n-BuLi dropwise.
 - Stir the reaction mixture at -78 °C for 1 hour.
 - Add a solution of the desired anhydride or ester electrophile in anhydrous THF dropwise.
 - Allow the reaction to warm to room temperature and stir for 12-24 hours.
 - Quench the reaction with saturated aqueous NaHCO₃.
 - Extract the product with DCM, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
- Purification of the Si-rhodamine derivative:
 - Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane.
 - Further purification can be achieved by preparative high-performance liquid chromatography (HPLC) if necessary.

- Characterization:
 - Confirm the structure of the final product using ^1H NMR, ^{13}C NMR, and high-resolution mass spectrometry (HRMS).
 - Determine the photophysical properties by measuring the absorption and emission spectra, quantum yield, and molar extinction coefficient.

Quantitative Data of Rhodamine 800 and Derivatives

The photophysical properties of rhodamine dyes are crucial for their application as fluorescent probes. The following tables summarize key quantitative data for **Rhodamine 800** and some of its derivatives.

Table 1: Spectroscopic Properties of **Rhodamine 800**

Property	Value	Solvent	Reference
Absorption Maximum (λ_{abs})	682 nm	Methanol	[5]
Emission Maximum (λ_{em})	712 nm	Methanol	
Molar Extinction Coefficient (ϵ)	Not Reported	-	-
Fluorescence Quantum Yield (Φ)	Not Reported	-	-

Table 2: Comparison of Spectroscopic Properties of Selected Rhodamine Derivatives

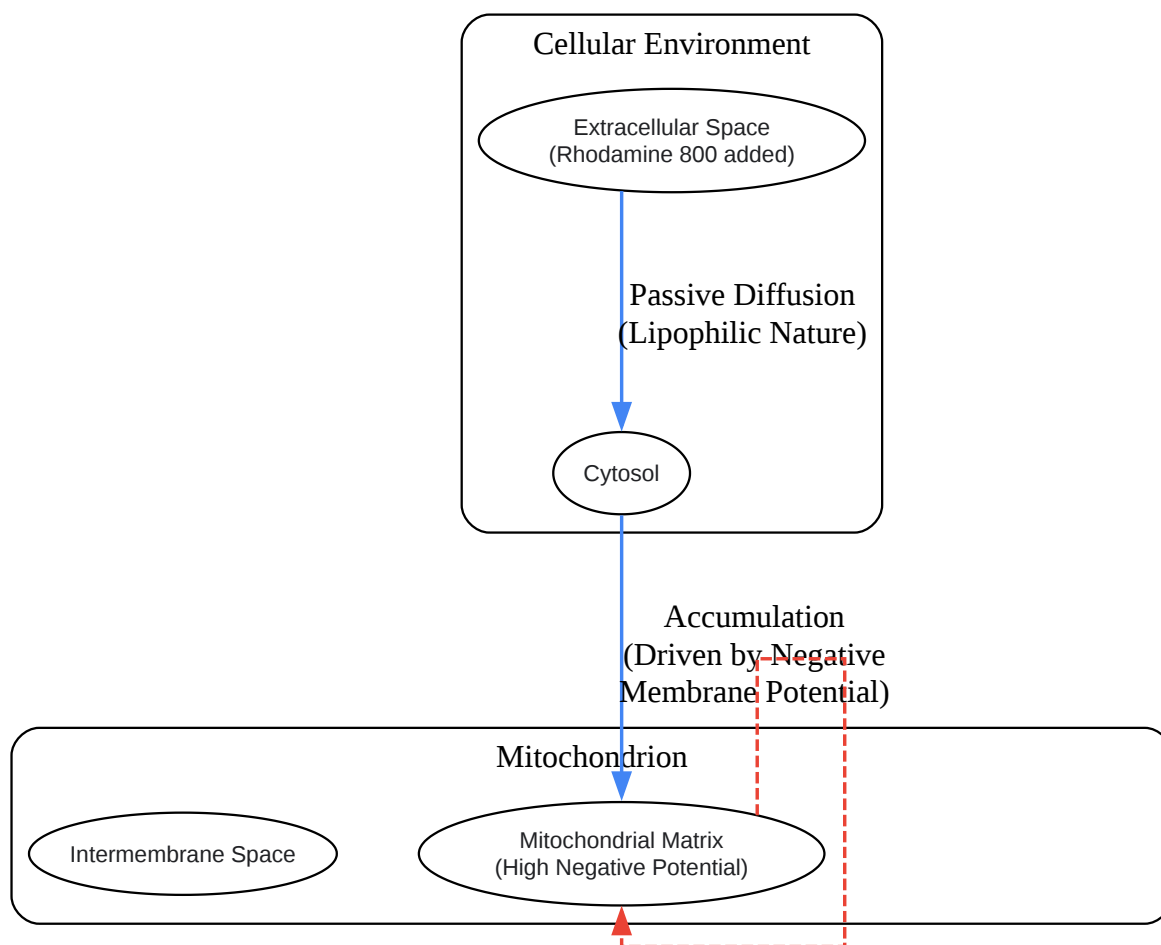
Derivative Name	Absorption Max (nm)	Emission Max (nm)	Quantum Yield (Φ)	Solvent	Reference
Rhodamine B	554	577	0.31	Ethanol	
Rhodamine 6G	530	550	0.95	Ethanol	
Si-Rhodamine (SiR)	~640-660	~660-680	~0.4	Various	
Changsha NIR Dyes	~680-700	~700-720	~0.2-0.3	Various	

Applications and Signaling Pathways

The primary application of **Rhodamine 800** and its derivatives is in fluorescence imaging, particularly for the visualization of mitochondria in living cells. This localization is not based on a specific signaling pathway in the traditional sense, but rather on the physicochemical properties of the dye and the biological properties of the mitochondria.

Mechanism of Mitochondrial Staining

Cationic and lipophilic rhodamine dyes accumulate in the mitochondria of living cells due to the negative mitochondrial membrane potential. The following diagram illustrates this process.



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Caption: Mechanism of mitochondrial staining by **Rhodamine 800**.

Conclusion

Rhodamine 800 and its derivatives are powerful tools for near-infrared fluorescence imaging. While a specific, detailed synthesis protocol for **Rhodamine 800** is not widely available in the public domain, the general principles of rhodamine synthesis can be applied to create a diverse range of analogues with tailored photophysical properties. The development of Si-rhodamines and other NIR derivatives has significantly expanded the capabilities of fluorescence imaging, enabling deeper tissue penetration and reduced background interference. The primary application of these dyes remains the visualization of mitochondria, a process driven by the

electrochemical potential across the mitochondrial membrane. Further research into novel synthetic routes and the exploration of new biological targets will continue to enhance the utility of this important class of fluorescent probes.

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